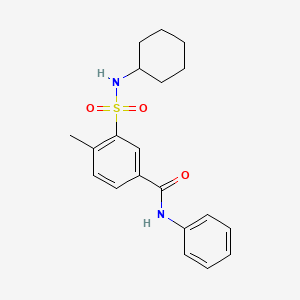

3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-12-13-16(20(23)21-17-8-4-2-5-9-17)14-19(15)26(24,25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18,22H,3,6-7,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZNVHQUQCVDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of 3 Cyclohexylsulfamoyl 4 Methyl N Phenylbenzamide and Analogs

General Synthesis Strategies for Sulfamoyl Benzamides

The construction of the sulfamoyl benzamide (B126) core relies on robust and well-characterized reactions. The specific strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Carbodiimide (B86325) coupling is a widely used method for the formation of the amide bond in sulfamoyl benzamides. researchgate.netnih.gov This approach involves the activation of a carboxylic acid group with a carbodiimide reagent, which facilitates nucleophilic attack by an amine. wikipedia.org Commonly used carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.compeptide.comthermofisher.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate then readily reacts with a primary amine to form the desired amide and a urea (B33335) byproduct. wikipedia.org To increase reaction efficiency, reduce side reactions, and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture. peptide.comthermofisher.comsemanticscholar.org For instance, the synthesis of a series of N-phenylbenzamide derivatives was achieved by condensing 3-amino-4-methoxybenzoic acid with various amines using DIC as the coupling reagent and HOBt as an activating agent. nih.gov Similarly, sulfamoyl-benzamides have been synthesized under standard carbodiimide coupling conditions using EDC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govrsc.org

| Coupling Reagent | Common Additives | Key Features |

| EDC (hydrochloride) | HOBt, Sulfo-NHS | Water-soluble reagent and byproduct, facilitating easy workup via aqueous extraction. peptide.comthermofisher.com |

| DCC | HOBt, DMAP | Forms a largely insoluble dicyclohexylurea byproduct, which can be removed by filtration. peptide.compeptide.com |

| DIC | HOBt | The diisopropylurea byproduct is more soluble in organic solvents than DCU, making it suitable for solid-phase synthesis. peptide.compeptide.com |

Linear synthesis provides a sequential and controlled method for constructing sulfamoyl benzamides. nih.gov A typical multi-step pathway begins with the modification of a substituted benzoic acid. nih.govazom.com For 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide, a logical starting material would be 4-methylbenzoic acid.

A representative linear synthesis involves three main stages:

Chlorosulfonation : The starting benzoic acid is treated with an excess of chlorosulfonic acid, often at elevated temperatures, to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. nih.govgoogle.com

Sulfonamide Formation : The resulting chlorosulfonylbenzoic acid derivative is then reacted with a primary or secondary amine (e.g., cyclohexylamine) to form the sulfonamide linkage. nih.govgoogle.com This reaction yields a sulfamoylbenzoic acid intermediate.

Amide Formation : Finally, the carboxylic acid group of the sulfamoylbenzoic acid intermediate is coupled with an aniline (B41778) (e.g., aniline) to form the final N-phenylbenzamide product. This last step is frequently accomplished using carbodiimide coupling chemistry as described previously. nih.gov

This stepwise approach allows for the systematic introduction of different amines at both the sulfonamide and carboxamide positions, enabling the creation of a diverse library of analogs. nih.gov

A crucial step in many synthetic routes for sulfamoyl benzamides is the creation and utilization of chlorosulfonylbenzoic acid intermediates. semanticscholar.org This is typically achieved through the electrophilic aromatic substitution of a substituted benzoic acid with chlorosulfonic acid. semanticscholar.orggoogle.com For example, reacting 4-chlorobenzoic acid with excess chlorosulfonic acid at high temperatures (e.g., 140°C) yields 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com

Once formed, this intermediate is a versatile precursor. The highly reactive chlorosulfonyl group can readily react with various nucleophiles. For the synthesis of sulfamoyl derivatives, the chlorosulfonylbenzoic acid is treated with an amine. semanticscholar.org For example, adding the 3-(chlorosulfonyl)benzoic acid derivative portion-wise to an ice-cold solution of ammonium (B1175870) hydroxide (B78521) leads to the formation of the corresponding 3-sulfamoylbenzoic acid. semanticscholar.org Similarly, reaction with a primary amine like methylamine (B109427) produces the N-methylsulfamoylbenzoic acid. google.com These resulting sulfamoylbenzoic acids are then carried forward to the final amide coupling step. semanticscholar.org

The final key transformation in the synthesis of N-phenylbenzamide derivatives is the formation of the amide bond between a substituted benzoic acid and an aniline. nih.govrsc.org In the context of this compound, the penultimate intermediate is 3-(cyclohexylsulfamoyl)-4-methylbenzoic acid, which is coupled with aniline.

This reaction is a cornerstone of medicinal chemistry and is typically performed using the carbodiimide coupling methods previously discussed. wikipedia.orgnih.gov The sulfamoylbenzoic acid is dissolved in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of a coupling agent (e.g., EDC) and, often, an activator like HOBt or DMAP. semanticscholar.orgrsc.org The aniline is then added to the activated carboxylic acid mixture, and the reaction is stirred at room temperature until completion. semanticscholar.orgrsc.org The electronic nature of the aniline has been observed to have little effect on the efficiency of this amide formation. nih.gov This modularity allows for the synthesis of a wide array of analogs by simply varying the aniline component in the final step.

A general reaction scheme is presented below:

Step 1: Chlorosulfonation of a substituted benzoic acid.Step 2: Reaction with an amine to form the sulfamoylbenzoic acid.Step 3: Carbodiimide-mediated coupling with an aniline to yield the final sulfamoyl benzamide product.nih.govrsc.orgTargeted Functionalization and Substituent Introduction

Beyond the primary synthesis of the sulfamoyl benzamide scaffold, further derivatization can be achieved through targeted functionalization of the core molecule. This allows for the fine-tuning of properties by introducing specific substituents at defined positions.

Regioselective derivatization involves the chemical modification of a specific position on the benzamide scaffold while leaving other potentially reactive sites untouched. Strategies for achieving this often rely on the inherent reactivity differences of positions on the aromatic rings or the use of directing groups.

While specific studies on the regioselective derivatization of this compound are not detailed, general principles can be applied from work on related structures. For instance, in complex, poly-substituted benzamides, sequential palladium-catalyzed cross-coupling reactions and lithium-halogen exchanges have been used with high regioselectivity. nih.gov Such methods allow for the controlled installation of a variety of functional groups onto the aromatic rings of the benzamide. nih.gov For the title compound, the phenyl ring of the benzamide or the methyl-substituted benzoic acid ring could potentially be targeted for further functionalization, such as halogenation followed by cross-coupling, to introduce additional diversity.

Modifications to the Sulfamoyl Group and Cyclohexyl Moiety

The structural framework of this compound allows for extensive modification at the sulfamoyl and cyclohexyl positions, enabling the synthesis of a diverse library of analogs. A common synthetic strategy begins with the chlorosulfonation of a benzoic acid precursor, which is then reacted with a variety of amines to generate different sulfamoyl derivatives. nih.govnih.gov

Modifications can include introducing different alkyl, cycloalkyl, and aryl groups. The selection of the amine dictates the final structure of the sulfamoyl moiety. The following table illustrates examples of such modifications reported in the synthesis of related sulfamoyl benzamide derivatives.

| Starting Amine | Resulting Sulfamoyl N-Substituent | Reference |

|---|---|---|

| Cyclopropylamine | Cyclopropyl (B3062369) | nih.gov |

| Morpholine (B109124) | Morpholinyl | nih.gov |

| p-Bromoaniline | p-Bromophenyl | nih.gov |

| n-Butylamine | n-Butyl | rsc.org |

| Benzylamine | Benzyl | rsc.org |

Furthermore, the cyclohexyl ring itself can be a point of modification, although this typically requires starting with a different substituted amine in the sulfonamide formation step. Introducing substituents onto the cyclohexyl ring or replacing it with other carbocyclic or heterocyclic systems can significantly alter the lipophilicity and conformational properties of the final compound.

Influence of Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogs, protecting group strategies are often essential. Protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions during a chemical transformation at another site in the molecule. creative-peptides.com

The sulfonamide functional group itself is known for its stability and is sometimes used as a protecting group for amines. chem-station.comyoutube.com The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the amine nitrogen, protecting it from a wide range of reaction conditions. chem-station.comyoutube.com Common sulfonyl protecting groups include tosyl (Ts), mesyl (Ms), and o-nitrobenzenesulfonyl (oNbs). creative-peptides.com While the sulfamoyl group in the target molecule is a permanent feature, the principles of its formation and stability are relevant. For example, if other reactive amine or hydroxyl groups were present on the N-phenyl ring or the cyclohexyl moiety during synthesis, they would likely require protection.

The choice of a protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal (deprotection) without affecting other parts of the molecule. creative-peptides.com For instance, if a synthesis required acidic conditions that could cleave a particular protecting group prematurely, an alternative group stable to acid but labile to basic or reductive conditions would be chosen.

Common Protecting Group Strategies in Amine and Carboxylic Acid Synthesis:

| Functional Group | Protecting Group | Common Deprotection Conditions | Reference |

|---|---|---|---|

| Amine (-NH2) | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) | creative-peptides.com |

| Amine (-NH2) | Cbz (Carboxybenzyl) | Catalytic hydrogenation (H2/Pd) | creative-peptides.com |

| Amine (-NH2) | Fmoc (Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., Piperidine) | nih.gov |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Saponification (e.g., NaOH, H2O) | nih.gov |

| Carboxylic Acid (-COOH) | Benzyl Ester | Catalytic hydrogenation (H2/Pd) | creative-peptides.com |

In the context of synthesizing analogs of this compound, if the aniline or benzoic acid starting materials contained other sensitive functional groups, a carefully planned protecting group strategy would be paramount to achieving the desired product in good yield.

Atom-Economical and Domino Synthetic Protocols for N-Phenylbenzamide Derivatives

Modern organic synthesis emphasizes the development of sustainable and efficient methodologies. Atom economy and domino reactions are two such strategies that aim to maximize the incorporation of starting materials into the final product and reduce the number of synthetic steps, respectively.

Atom-economical reactions, by design, minimize the formation of byproducts. While traditional amide bond formations, such as those using carbodiimide coupling agents, are effective, they often generate stoichiometric amounts of waste (e.g., dicyclohexylurea). nih.gov Alternative, more atom-economical approaches for the synthesis of N-phenylbenzamide scaffolds are continuously being explored. These can include direct coupling methods or rearrangement reactions that proceed with high efficiency.

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same conditions without the need for isolating intermediates or changing reagents. This approach significantly improves efficiency by reducing reaction time, solvent usage, and purification steps. For example, domino processes have been developed for the synthesis of complex heterocyclic structures incorporating benzamide moieties. A domino Knoevenagel-hetero-Diels-Alder reaction, for instance, allows for the rapid construction of highly substituted ring systems from simple starting materials. While not directly reported for the specific target compound, these principles can be applied to develop more efficient routes to N-phenylbenzamide derivatives.

Purification and Isolation Techniques in Synthetic Pathways

The successful synthesis of this compound and its analogs relies heavily on effective purification and isolation techniques to obtain the final product with high purity. Given the crystalline nature of many benzamide and sulfonamide derivatives, several standard laboratory techniques are employed. rsc.orgnih.gov

Recrystallization is a primary method for purifying solid compounds. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization.

Column Chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while being carried through by a mobile phase (a solvent or mixture of solvents). rsc.org This method is particularly useful for separating the desired product from unreacted starting materials or byproducts with different polarities. For N-phenylbenzamide and sulfonamide derivatives, purification by column chromatography using solvent systems like hexane/ethyl acetate (B1210297) is frequently reported. nih.govrsc.org

Extraction is often used during the work-up phase of a reaction to separate the product from inorganic salts and other water-soluble impurities. The crude reaction mixture is dissolved in an organic solvent that is immiscible with water, and the solution is washed with water or an aqueous solution of acid or base to remove specific types of impurities.

More advanced techniques such as Supercritical Fluid Chromatography (SFC) have also been applied to the separation of sulfonamides. researchgate.netoup.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. researchgate.netoup.com This technique can offer faster separations and is considered a "greener" alternative to traditional high-performance liquid chromatography (HPLC) due to the reduction in organic solvent usage.

The final purity of the synthesized compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. nih.govmedcraveonline.com

Iii. Structure Activity Relationship Sar and Structural Modifications Pertaining to 3 Cyclohexylsulfamoyl 4 Methyl N Phenylbenzamide

Exploration of Substituent Effects on Chemical Activity

The potency and selectivity of benzamide (B126) derivatives are highly sensitive to the nature and position of substituents on the aromatic rings and the sulfamoyl group. Research on similar scaffolds reveals critical insights into the electronic and steric factors that govern their activity.

Substituents on the N-phenyl ring of benzamide derivatives play a crucial role in modulating their biological activity. The introduction of various alkyl and aryl groups can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which affect how the molecule binds to its target.

In related series of N-phenylbenzamides, it has been observed that both electron-donating and electron-withdrawing groups on the phenyl ring can significantly influence inhibitory activity against various enzymes. For instance, in a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound with a 2-CH3-5-NO2 substitution on the N-phenyl ring was found to be the most active against α-glucosidase. researchgate.net This suggests that a combination of a small electron-donating group (methyl) and a strong electron-withdrawing group (nitro) can be beneficial for activity. researchgate.net The presence of these groups likely optimizes the electronic and hydrophobic interactions within the active site of the enzyme. researchgate.net

Furthermore, studies on other benzamide derivatives have shown that bis-substituted phenyl rings may be necessary for activity, as des-methyl analogs were found to be inactive. nih.gov This indicates that the steric bulk and electronic environment created by multiple substituents are important for proper binding. The specific positioning of these groups is also critical, as ortho, meta, and para substitutions can lead to vastly different biological outcomes.

The following table summarizes the effects of various substituents on the N-phenyl moiety based on findings from related benzamide structures.

The sulfamoyl group (-SO2NH-) is a key functional group in many biologically active molecules, and modifications to its substituents can profoundly impact activity. In the context of 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide, the cyclohexyl group on the sulfonamide nitrogen is a significant feature.

In a different study on sulfamoyl benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a range of substituents including n-butyl, cyclopropyl (B3062369), benzylamine, and morpholine (B109124) were investigated. nih.gov The results indicated that different isoforms of the enzyme preferred different substituents. For instance, a cyclopropyl group on the sulfamoyl nitrogen led to potent and selective inhibition of h-NTPDase8. nih.govresearchgate.net This highlights the importance of matching the steric and electronic properties of the sulfamoyl substituent to the specific topology of the target's binding pocket. The cyclohexyl group in the title compound, being a bulky and lipophilic moiety, would be expected to have a significant impact on its binding affinity and selectivity profile.

The table below illustrates the influence of different sulfamoyl substituents on the activity of related compounds.

The relative positions of the functional groups on the central benzamide ring are critical for defining the molecule's shape and its ability to form key interactions with a biological target. Positional isomerism can dramatically alter a compound's activity by changing the spatial arrangement of binding motifs, such as hydrogen bond donors and acceptors, and hydrophobic regions.

For instance, the placement of the sulfamoyl group at different positions on the benzoyl ring can lead to significant changes in biological activity. researchgate.net In a study of sulfamoyl benzamide derivatives, the presence of a chlorine atom at the 2-position of the benzene (B151609) ring shifted the selectivity of the compound towards a different enzyme isoform. researchgate.net This demonstrates that even a seemingly small change in the substitution pattern can have a profound effect on the molecule's interaction profile.

The influence of positional isomerism extends to the supramolecular assembly of molecules, which is governed by intermolecular interactions. In cobalt(II) complexes with phenylimidazole ligands, the position of the phenyl group on the imidazole (B134444) ring (2-phenyl vs. 5-phenyl) dictates the coordination geometry of the resulting complex. nih.govuniversityofgalway.ie This principle can be extrapolated to the interaction of this compound with its biological target, where the specific arrangement of the sulfamoyl, methyl, and amide groups on the central phenyl ring is likely optimized for binding. Any change in this arrangement would be expected to alter the binding mode and, consequently, the biological activity.

Conformational Analysis and its Relationship to Biological Engagement

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

In a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, stereospecificity was a key factor in their activity. researchgate.net The (S)-isomer was found to be significantly more potent than the (R)-isomer, highlighting the importance of a precise three-dimensional arrangement of atoms for effective binding to the receptor. researchgate.net Although this compound itself is not chiral, the introduction of chiral centers in its derivatives, for example by modifying the cyclohexyl ring, could lead to compounds with enhanced potency and selectivity. A study of N-substituted benzamide derivatives as antitumor agents also underscores the importance of the spatial arrangement of functional groups for interaction with histone deacetylases. researchgate.net

The flexibility of a molecule, determined by the rotational freedom around its single bonds, can influence its ability to adopt the optimal conformation for binding to a biological target. The key rotatable bonds in this compound are those connecting the phenyl rings to the amide and sulfamoyl groups, as well as the bond between the sulfamoyl nitrogen and the cyclohexyl ring.

Molecular Hybridization Strategies in Designing Analogues

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for a molecule's biological activity) into a single hybrid molecule. This approach aims to create new chemical entities with potentially enhanced affinity, selectivity, and efficacy, or a modified spectrum of activity compared to the parent molecules. dergipark.org.trdergipark.org.tr For a compound like this compound, which contains distinct benzamide and sulfonamide moieties, molecular hybridization offers a fertile ground for the design of novel analogues.

The core principle of this strategy is that the resulting hybrid molecule may interact with multiple target sites or may present a unique three-dimensional arrangement of functional groups that leads to improved interactions with a single target. dergipark.org.tr In the context of designing analogues for this compound, hybridization could involve several approaches:

Scaffold Fusion: This could entail fusing an additional heterocyclic ring system to the existing benzamide or phenyl rings. For instance, combining the benzamide scaffold with other biologically active heterocycles like pyrimidine (B1678525), triazole, or benzothiazole (B30560) has been a successful strategy in developing new therapeutic agents. dergipark.org.trnih.gov A hypothetical analogue could involve the fusion of a pyrimidine ring to the N-phenyl group, potentially introducing new hydrogen bonding opportunities.

Pharmacophore Linking: This involves connecting the this compound scaffold to another distinct pharmacophore via a flexible or rigid linker. The choice of the second pharmacophore would depend on the desired biological activity. For example, if the goal is to develop a novel anticancer agent, one might link the benzamide-sulfonamide structure to a known cytotoxic group. researchgate.net

Fragment Integration: In this approach, key structural fragments from different active compounds are integrated into a single molecule. For this compound, one could replace the cyclohexyl group with a different cyclic or heterocyclic moiety known to confer specific biological activities. Similarly, the N-phenyl group could be substituted with other aromatic or heteroaromatic systems.

A study on novel benzene sulfonamide-piperazine hybrid compounds demonstrated the potential of this approach, where the hybridization of these two moieties resulted in compounds with significant antioxidant and enzyme inhibitory activities. nih.gov This highlights how combining different structural motifs can lead to new biological profiles.

The following table illustrates hypothetical molecular hybridization strategies for this compound:

| Hybridization Strategy | Moiety to be Modified | Example of Hybridized Moiety | Potential Outcome |

| Scaffold Fusion | N-phenyl ring | Fusion with a pyrimidine ring | Introduction of new hydrogen bond donors/acceptors, potentially altering target selectivity. |

| Pharmacophore Linking | 4-methyl group | Attachment of a piperazine (B1678402) moiety via a linker | Potential for dual-target activity or improved pharmacokinetic properties. nih.gov |

| Fragment Integration | Cyclohexyl group | Replacement with a benzothiazole scaffold | Introduction of a pharmacophore with a wide spectrum of pharmacological activities. dergipark.org.trdergipark.org.tr |

Physicochemical Property Modulation for Optimized Interaction Profiles

The biological activity of a drug molecule is intricately linked to its physicochemical properties, such as lipophilicity, electronic effects, and steric factors. Modulating these properties through structural modifications is a cornerstone of drug design, aiming to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target binding affinity.

For this compound, modifications to different parts of the molecule can fine-tune its physicochemical characteristics:

Lipophilicity: The cyclohexyl and phenyl groups contribute significantly to the lipophilicity of the molecule. The oil-water partition coefficient (logP) is a key parameter in this regard. A logP value between 0 and 3 is often considered favorable for cell membrane permeability. nih.gov Altering the nature of these groups can modulate lipophilicity. For instance, replacing the cyclohexyl group with a more polar moiety, such as a morpholine or piperidine (B6355638) ring, would decrease lipophilicity. Conversely, introducing lipophilic substituents like halogens or alkyl groups on the phenyl rings would increase it.

Electronic Effects: The electronic properties of the aromatic rings can be modified by introducing electron-donating or electron-withdrawing groups. These substitutions can influence the pKa of the sulfonamide group and the amide linkage, thereby affecting their ionization state at physiological pH and their ability to form hydrogen bonds with the target protein. For example, adding an electron-withdrawing group like a nitro or cyano group to the N-phenyl ring could enhance interactions with electron-rich pockets in the target.

Steric Factors: The size and shape of the molecule, governed by its steric properties, are crucial for achieving a complementary fit with the binding site of the target. The 4-methyl group on the central benzamide ring, for instance, introduces a specific steric bulk that may be optimal for binding. Modifying this group to a larger or smaller substituent, or changing its position on the ring, would alter the steric profile and could either enhance or diminish binding affinity. The orientation of the two aromatic rings relative to each other, which can be influenced by substitutions, also plays a critical role. nih.govresearchgate.net

The table below provides examples of how physicochemical properties of this compound analogues could be modulated.

| Physicochemical Property | Structural Modification | Expected Effect on Property | Potential Impact on Interaction Profile |

| Lipophilicity | Replace cyclohexyl with a morpholinyl group | Decrease logP | Improved aqueous solubility, potentially altered cell permeability. |

| Introduce a chloro group on the N-phenyl ring | Increase logP | Enhanced membrane permeability, potential for increased hydrophobic interactions with the target. | |

| Electronic Effects | Add a nitro group to the N-phenyl ring | Electron-withdrawing effect | May enhance hydrogen bonding capacity of the amide N-H, potentially increasing binding affinity. |

| Replace 4-methyl with a 4-methoxy group | Electron-donating effect | Could alter the electron density of the aromatic ring, influencing pi-stacking interactions. | |

| Steric Factors | Change 4-methyl to a 4-ethyl group | Increase steric bulk | May improve van der Waals interactions if the binding pocket can accommodate the larger group. |

| Remove the 4-methyl group | Decrease steric bulk | Could allow for a different binding mode or reduce steric clashes within a constrained binding site. |

By systematically applying these molecular hybridization and physicochemical modulation strategies, medicinal chemists can design and synthesize new analogues of this compound with potentially improved therapeutic properties.

Iv. Mechanistic Investigations of Biological Interactions of 3 Cyclohexylsulfamoyl 4 Methyl N Phenylbenzamide Analogs

Enzyme Modulation and Kinetic Studies

The sulfamoyl benzamide (B126) core structure serves as a versatile scaffold for interacting with a diverse array of enzymes that are implicated in numerous physiological and pathological processes. These interactions range from the inhibition of enzymes involved in nucleotide signaling and cancer progression to the allosteric activation of metabolic enzymes. The following subsections provide a detailed examination of the mechanistic investigations into how these analogs interact with and modulate the activity of specific enzymes.

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. rsc.org Four isoforms, h-NTPDase1, -2, -3, and -8, are particularly involved in processes such as thrombosis, inflammation, and cancer. nih.gov Analogs of 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide have been identified as selective inhibitors of these enzymes. rsc.org

The inhibitory potential of sulfamoyl benzamide derivatives is dependent on the nature of the substituents on the benzamide and sulfamoyl moieties. nih.gov For instance, the substitution pattern on the benzene (B151609) ring and the groups attached to the sulfamoyl and amide nitrogens can significantly alter the potency and selectivity of the inhibition against different h-NTPDase isoforms. nih.gov

A study on a series of sulfamoyl benzamide derivatives revealed that these compounds can act as potent and selective inhibitors of h-NTPDases in the sub-micromolar range. nih.gov The inhibitory activities of several sulfamoyl benzamide derivatives against different h-NTPDase isoforms are summarized in the table below.

| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.29 ± 0.07 | - | - |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | Sub-micromolar | - | - |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |

| 3-(N-cyclopropylsulfamoyl)-N-(4-chlorophenyl)benzamide | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |

Data sourced from Hussain et al. (2023). rsc.orgnih.gov

Molecular docking studies have provided insights into the plausible binding modes of these inhibitors within the catalytic sites of the h-NTPDase isoforms. These studies suggest that the inhibitors form significant interactions with key amino acid residues, which can include cation-π interactions and metal chelation, thereby accounting for their inhibitory activity. semanticscholar.orgresearchgate.net

Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. researchgate.netnih.gov It functions as a glucose sensor, and its allosteric activation is a promising therapeutic strategy for type 2 diabetes. researchgate.netthesciencein.org Sulfamoyl benzamide derivatives have been designed and evaluated as allosteric activators of GK. researchgate.netthesciencein.org

These compounds bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, and induce a conformational change that enhances the enzyme's catalytic activity. researchgate.netnih.gov This activation is characterized by an increase in the enzyme's affinity for glucose and/or an increase in its maximal velocity (Vmax). nih.gov The effectiveness of these activators is often quantified as an "activation fold," which represents the factor by which the compound increases the enzyme's activity compared to the basal level. researchgate.netthesciencein.org

Several novel sulfamoyl benzamide derivatives have demonstrated significant in vitro GK activation. researchgate.netthesciencein.org For example, certain compounds have been shown to have activation folds ranging from 2.03 to 2.09. researchgate.netthesciencein.org In silico docking studies have been employed to understand the binding interactions of these derivatives within the allosteric site of the GK protein, guiding the structure-activity relationship (SAR) studies for the development of more potent activators. researchgate.netnih.gov

| Compound Reference | In Vitro GK Activation (Activation Fold) |

| Compound 1 | 2.03 - 2.09 |

| Compound 6 | 2.03 - 2.09 |

| Compound 8 | 2.03 - 2.09 |

Data sourced from recent studies on novel sulfamoyl benzamide derivatives. researchgate.netthesciencein.org

Histone acetyltransferases (HATs) are enzymes that play a crucial role in the regulation of gene expression by acetylating lysine (B10760008) residues on histone tails. nih.gov The HAT p300 is a transcriptional coactivator that is involved in a wide range of cellular processes, and its dysfunction is associated with various diseases, including cancer. nih.govnih.gov

While direct studies on the interaction of this compound with p300 are limited, research on related benzamide derivatives has revealed their potential to modulate p300 activity. nih.gov For instance, a synthesized amide derivative, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB), derived from anacardic acid, has been shown to remarkably activate p300 HAT activity. nih.govresearchgate.net This compound was found to enhance p300 HAT-dependent transcriptional activation from a chromatin template in vitro, without affecting histone deacetylase activity. nih.gov

The ability of a benzamide scaffold to activate p300 suggests that sulfamoyl benzamide analogs could also possess modulatory effects on this class of enzymes. The specific structural features required for such activity would likely involve the nature and positioning of substituents on the benzamide core, which could influence the compound's interaction with the enzyme's catalytic or allosteric sites. Further investigation is needed to explore the direct effects of sulfamoyl benzamides on p300 and other HATs.

The ABL1 kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation and differentiation. Its aberrant activation, often due to chromosomal translocation resulting in the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML). nih.govnih.gov N-phenylbenzamide derivatives have been a cornerstone in the development of ABL1 kinase inhibitors. nih.gov

A series of 3-substituted benzamide derivatives, structurally related to the Bcr-Abl inhibitor imatinib, have been synthesized and evaluated for their antiproliferative activity against Bcr-Abl-positive leukemia cells. nih.gov These studies have identified several 3-halogenated and 3-trifluoromethylated benzamide derivatives as highly potent Bcr-Abl kinase inhibitors. nih.gov The inhibitory mechanism of these compounds typically involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates. nih.gov

The structure-activity relationship of these inhibitors indicates that the substituents on the N-phenyl and benzamide rings are crucial for their potency and selectivity. semanticscholar.orgmdpi.com Molecular modeling and X-ray crystallography studies of these compounds in complex with the ABL kinase domain have provided detailed insights into their binding modes and the specific interactions that contribute to their inhibitory activity. researchgate.net These interactions often involve hydrogen bonds and van der Waals contacts with key residues in the ATP-binding pocket. semanticscholar.org

Aspartic proteinases are a family of proteolytic enzymes that are characterized by a catalytic dyad of aspartic acid residues in their active site. nih.gov They are involved in a variety of physiological processes, and some are considered therapeutic targets for diseases such as breast cancer and malaria. nih.gov

Recent studies have identified sulfamoylbenzamide derivatives as selective inhibitors of the aspartic protease Cathepsin D, which is overexpressed in breast cancer cells. nih.gov A virtual screening followed by enzyme inhibition assays revealed that several sulfamoylbenzamide compounds exhibit inhibitory activity against Cathepsin D in the micromolar range, while being inactive against the malarial aspartic protease Plasmepsin II. nih.gov

The most potent compound identified in this study was N-(3-chlorophenyl)-2-sulfamoylbenzamide, with an IC₅₀ value of 1.25 µM against Cathepsin D. nih.gov Docking studies suggested that the selectivity of these compounds for Cathepsin D over Plasmepsin II may be attributed to a more favorable binding interaction within the active site of Cathepsin D. nih.gov The sulfonimidamide functional group, which is structurally related to the sulfamoyl group, has also been explored as a transition state analog for aspartic acid proteases, suggesting that the sulfamoyl moiety can be a key pharmacophore for the design of inhibitors for this class of enzymes. nih.gov

| Compound | Cathepsin D IC₅₀ (µM) |

| N-(3-chlorophenyl)-2-sulfamoylbenzamide | 1.25 |

| Other tested sulfamoylbenzamides | 1.25 - 2.0 |

Data sourced from a study on sulfamoylbenzamide derivatives as Cathepsin D inhibitors. nih.gov

The interaction of sulfamoyl benzamide analogs with their target enzymes can be described by various kinetic models of enzyme inhibition. The specific mechanism of inhibition, whether it be competitive, non-competitive, uncompetitive, or mixed, determines how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). researchgate.net

For competitive inhibition, the inhibitor binds to the same active site as the substrate, thereby increasing the apparent Km without affecting Vmax. researchgate.net In contrast, a non-competitive inhibitor binds to an allosteric site, affecting Vmax but not Km. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. researchgate.net Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. researchgate.net

The study of sulfamate-based inhibitors has provided insights into their reaction mechanisms, which can serve as models for understanding the kinetics of sulfamoyl benzamide interactions. researchgate.net For instance, mechanistic studies on adenosine (B11128) sulfamate (B1201201) analogues have revealed a "substrate-assisted inhibition" mechanism, where the inhibitor forms a covalent adduct with the substrate, which then tightly binds to the enzyme's active site. nih.gov This type of mechanism-based inhibition can lead to very potent and long-lasting inhibitory effects. nih.gov Understanding the specific kinetic model that describes the interaction of a particular sulfamoyl benzamide analog with its target enzyme is crucial for optimizing its therapeutic potential.

Molecular Target Binding and Specificity Studies

The mitochondrial DNA of kinetoplastid parasites, known as kDNA, is a recognized target for a class of compounds known as DNA minor groove binders. nih.govacs.org N-phenylbenzamide derivatives are among the compounds investigated for their potential to bind to the AT-rich regions of kDNA. nih.govacs.orgresearchgate.net This binding is a critical step in their trypanocidal activity.

Research has demonstrated that certain N-phenylbenzamide derivatives can displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, from their binding sites on kDNA. acs.org This disruption of DNA-protein interactions is believed to lead to significant damage to the kinetoplast, ultimately causing parasite death. acs.orgresearchgate.net

Studies involving various analogs, including bis(2-aminoimidazolines) and bisarylimidamides, have shown that these molecules bind strongly and with selectivity to the minor groove of AT-rich DNA. nih.govacs.orgresearchgate.net In contrast, some related series, like bis(2-aminobenzimidazoles), have been observed to bind through intercalation as well. nih.govacs.org The affinity for DNA binding has been correlated with the ionization state of the molecules at physiological pH. nih.govacs.org The specific structural features of these N-phenylbenzamide derivatives guide their interaction with kDNA, making it a promising target for the development of new anti-parasitic agents. nih.govacs.orgresearchgate.netresearchgate.net

Table 1: Activity of N-Phenylbenzamide Analogs Against Kinetoplastid Parasites

| Compound Series | Target Organism | Activity Range | Primary DNA Binding Mode |

|---|---|---|---|

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar | Minor Groove Binding |

| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar | Intercalation & Minor Groove |

| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Submicromolar | Minor Groove Binding |

Analogs of this compound, specifically those belonging to the sulfamoylbenzamide (SBA) and benzamide (BA) classes, function as capsid assembly modulators (CAMs) in the context of Hepatitis B Virus (HBV) infection. nih.govnih.gov These compounds target the HBV core protein (HBc), which is essential for the formation of the viral nucleocapsid. mdpi.commdpi.comnih.gov

The mechanism of action involves the specific interaction of these analogs with the core protein dimers. nih.gov This binding event disrupts the normal process of nucleocapsid assembly. Instead of the proper encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, the presence of these compounds leads to the formation of "empty" capsids, which lack the viral genome. nih.govresearchgate.net By preventing the encapsidation of pgRNA, these molecules effectively halt the subsequent step of viral DNA synthesis, which occurs within the nucleocapsid. nih.govmdpi.com

Genetic and mechanistic studies have indicated that SBAs and BAs bind to a specific pocket at the interface between core protein dimers, a site also targeted by another class of CAMs known as heteroaryldihydropyrimidines (HAPs). nih.govnih.gov While they bind to the same general region, different classes of CAMs can have distinct effects; for instance, HAP derivatives often misdirect assembly into non-capsid structures, whereas SBAs primarily promote the formation of genome-free capsids. nih.govnih.gov This targeted interference with a crucial step in the viral life cycle underscores the potential of these compounds as antiviral agents. mdpi.commdpi.com

The sulfonamide group is a key structural feature in many biologically active molecules, and its interaction with zinc-containing metalloenzymes, particularly carbonic anhydrases (CAs), is well-documented. nih.govmdpi.com While not the primary target for the antiviral or antiparasitic activities of the main compound , the study of sulfonamide-CA interactions provides a valuable model for understanding ligand-protein binding.

The inhibitory activity of sulfonamides against CAs stems from the direct binding of the sulfonamide moiety to the zinc ion (Zn2+) located in the enzyme's active site. nih.govnih.govacs.org In their deprotonated state, the nitrogen atom of the sulfonamide group coordinates with the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. acs.orgacs.org

Table 2: Key Interactions in Sulfonamide-Carbonic Anhydrase Binding

| Interacting Moiety of Ligand | Interacting Component of Protein | Type of Interaction |

|---|---|---|

| Deprotonated Sulfonamide Nitrogen | Active Site Zinc Ion (Zn2+) | Coordination Bond |

| Sulfonamide Group | Thr199 residue | Hydrogen Bonding |

| Aromatic/Alicyclic "Tails" | Hydrophobic/Hydrophilic Pockets | van der Waals Forces, Hydrogen Bonds |

Identification and Validation of Molecular Pathways Affected by Compound Analogs

The primary molecular pathway disrupted by sulfamoylbenzamide and benzamide analogs in HBV-infected cells is the viral replication pathway, specifically at the stage of nucleocapsid formation. nih.gov By modulating the assembly of the core protein, these compounds trigger a cascade of effects that ultimately suppress viral proliferation.

The key event is the prevention of pgRNA encapsidation. nih.gov The HBV replication cycle critically depends on the assembly of a nucleocapsid containing the pgRNA and the viral polymerase. mdpi.commdpi.com It is within this structure that reverse transcription of pgRNA into relaxed circular DNA (rcDNA) occurs. mdpi.com By promoting the formation of empty capsids, the analogs effectively sequester the core protein dimers into non-productive structures, thereby preventing the formation of replication-competent nucleocapsids. nih.gov

Consequently, the downstream steps of the viral life cycle are inhibited. Without the encapsidated pgRNA template, viral DNA synthesis cannot proceed, leading to a significant reduction in the amount of cytoplasmic HBV DNA. nih.gov This ultimately results in a decreased production of new infectious virions. Furthermore, some studies suggest that CAMs may also interfere with the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus, which serves as the persistent template for viral transcription, hinting at a potential to contribute to a functional cure. nih.govmdpi.comnih.gov

Vi. Methodological Approaches in Research on 3 Cyclohexylsulfamoyl 4 Methyl N Phenylbenzamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Data not available. A typical analysis would involve ¹H NMR to identify the chemical environment of hydrogen atoms and ¹³C NMR to determine the carbon skeleton. Techniques like COSY, HSQC, and HMBC would be used to establish connectivity and confirm the precise structure of the molecule, including the relative positions of the cyclohexyl, sulfamoyl, methyl, and phenylbenzamide moieties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Data not available. An IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands would include N-H stretching for the amide and sulfamoyl groups, C=O stretching of the amide, S=O stretching for the sulfone in the sulfamoyl group, and C-H stretching for the aromatic and aliphatic (cyclohexyl and methyl) parts of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Data not available. Mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass. Analysis of the fragmentation pattern in MS/MS experiments would help to further confirm the structure by showing the loss of specific fragments, such as the cyclohexyl group or the phenylamide moiety.

X-ray Crystallography for Solid-State Structure Determination

Data not available. If a suitable single crystal of the compound could be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would determine bond lengths, bond angles, and the conformation of the molecule in the solid state, offering insights into intermolecular interactions like hydrogen bonding.

In Vitro Biochemical and Enzymatic Assays

Data not available. Research in this area would involve testing the compound's effect on specific biological targets, such as enzymes or receptors, in a controlled laboratory setting. Assays would be designed to measure the compound's inhibitory or activating effects, determining parameters like IC₅₀ or EC₅₀ values to quantify its potency.

Cell-Free Assays for Enzyme Activity Modulation

Data not available. These assays would focus specifically on the compound's interaction with purified enzymes in a system devoid of cells. Such studies are crucial for understanding the direct mechanism of action, determining whether the compound is a competitive, non-competitive, or uncompetitive inhibitor, and calculating kinetic parameters like Kᵢ.

Vii. Future Research Directions for 3 Cyclohexylsulfamoyl 4 Methyl N Phenylbenzamide and Its Analogues

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of N-phenylbenzamides and sulfonamides is well-established; however, the creation of complex derivatives of 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide for structure-activity relationship (SAR) studies necessitates more advanced and efficient synthetic strategies. Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for the synthesis of N-aryl substituted benzamides.

Solvent-Free and Greener Conditions: Developing synthetic protocols that minimize or eliminate the use of hazardous solvents aligns with the principles of green chemistry and can lead to more efficient and environmentally friendly processes.

Novel Catalytic Systems: Exploration of new catalysts for C-N bond formation, a key step in benzamide (B126) synthesis, could provide access to a wider range of derivatives with improved efficiency and selectivity. This includes metal-based catalysts and organocatalysis.

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate a diverse library of analogues for screening, the development of combinatorial approaches tailored to the this compound scaffold is crucial.

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields |

| Solvent-Free Conditions | Environmentally friendly, simplified workup |

| Novel Catalytic Systems | Improved efficiency and selectivity |

| Combinatorial Chemistry | Rapid generation of diverse compound libraries |

Deeper Elucidation of Allosteric and Orthosteric Binding Mechanisms

Understanding how this compound and its analogues interact with their biological targets is fundamental to rational drug design. Future research should aim to:

Distinguish Between Binding Modes: Determine whether these compounds act as orthosteric inhibitors (binding at the active site) or as allosteric modulators (binding at a secondary site to influence the active site). This distinction is critical as allosteric modulators can offer greater selectivity and a better safety profile.

Computational Modeling and Simulation: Employ molecular docking and molecular dynamics simulations to predict and visualize the binding poses of these compounds within the target's binding pocket. These studies can provide insights into the key interactions driving affinity and selectivity.

Structural Biology: Obtain co-crystal structures of the compounds bound to their target proteins through X-ray crystallography or cryo-electron microscopy. This will provide definitive evidence of the binding mode and the specific molecular interactions.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

To fully comprehend the biological effects of this compound and its derivatives, a systems biology approach is necessary. The integration of multi-omics data will be instrumental in:

Target Identification and Validation: Utilize genomics and transcriptomics to identify potential gene targets and pathways that are modulated by the compounds.

Mechanism of Action Studies: Employ proteomics and metabolomics to analyze changes in protein expression and metabolite levels in cells or tissues treated with the compounds. This can reveal the downstream effects and help to elucidate the complete mechanism of action.

Biomarker Discovery: Integrated omics data can lead to the identification of biomarkers that predict a response to treatment with these compounds, paving the way for personalized medicine approaches.

| Omics Discipline | Application in Research |

| Genomics | Identification of genetic markers of sensitivity/resistance |

| Transcriptomics | Analysis of gene expression changes upon treatment |

| Proteomics | Profiling of protein level alterations |

| Metabolomics | Characterization of metabolic pathway perturbations |

Exploration of Novel Biological Targets based on Scaffold Versatility

The N-phenylbenzamide and sulfonamide scaffolds are present in a wide array of pharmacologically active compounds, suggesting that the this compound core could be a versatile platform for targeting various diseases. Future research should explore:

Scaffold Hopping: Systematically modify the core structure to identify new chemotypes with potentially improved properties or novel biological activities. This can lead to the discovery of compounds with enhanced efficacy, better pharmacokinetic profiles, or reduced off-target effects.

Targeting Diverse Disease Areas: Based on the known activities of related compounds, derivatives of this compound could be screened against a broad range of biological targets implicated in diseases such as cancer, inflammation, infectious diseases, and neurological disorders. For instance, benzamide derivatives have shown potential as anticancer and antimicrobial agents. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These technologies can be applied to the study of this compound and its analogues to:

Develop Predictive Models: Construct Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed compounds based on their chemical structures. This can help to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Utilize generative AI models to design novel molecules based on the this compound scaffold with optimized properties, such as high potency and selectivity.

Predict Biological Targets: Employ machine learning algorithms to predict the likely biological targets of these compounds by analyzing their structural features and comparing them to known drugs and their targets.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective treatments for a range of human diseases.

Q & A

Q. What are the recommended synthetic routes for 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfamoylation of a cyclohexylamine intermediate followed by coupling with a substituted benzamide. Key steps include:

- Sulfamoylation : Reacting cyclohexylamine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate.

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to couple the sulfamoyl intermediate with 4-methyl-N-phenylbenzamide.

Optimization strategies: - Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal solvents, temperatures, and catalysts .

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural validation requires:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclohexyl group conformation. DEPT-135 can differentiate CH, CH, and CH groups .

- IR Spectroscopy : Peaks at 1150–1250 cm (S=O stretching) and 1650–1750 cm (amide C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. What biological targets are associated with sulfamoyl-containing benzamide derivatives?

- Methodological Answer : Sulfamoyl benzamides often target enzymes or receptors due to their hydrogen-bonding capabilities. Research approaches include:

- Enzyme Inhibition Assays : Test against carbonic anhydrases or proteases using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .

- Pathway Analysis : Transcriptomics/proteomics to identify downstream effects in cellular models .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound?

- Methodological Answer : Computational tools enable:

- Reactivity Prediction : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

- Solubility/Stability : Molecular dynamics (MD) simulations to assess solvation free energy and degradation pathways .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations to optimize synthetic pathways .

Q. How can contradictions between experimental and theoretical data for this compound’s properties be resolved?

- Methodological Answer : Resolve discrepancies through:

- Data Feedback Loops : Integrate experimental results (e.g., melting points, solubility) into computational models to refine force fields or reaction parameters .

- Sensitivity Analysis : Identify variables (e.g., pH, impurities) causing deviations using multivariate statistical tools .

- Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting point vs. computational predictions) .

Q. What QSAR strategies are suitable for correlating structural features with biological activity?

- Methodological Answer : Develop QSAR models by:

- Descriptor Selection : Use 3D molecular descriptors (e.g., polar surface area, logP) derived from SMILES/InChI data .

- Model Training : Apply machine learning (e.g., Random Forest, SVM) to datasets of analogous sulfamoyl benzamides with known IC values .

- Validation : Use leave-one-out cross-validation (LOOCV) and external test sets to ensure robustness .

Key Methodological Considerations

- Synthesis : Prioritize reaction condition optimization using hybrid computational-experimental approaches .

- Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation .

- Biological Studies : Focus on enzyme/receptor targets with assays validated for sulfamoyl analogs .

- Data Integration : Leverage computational tools to bridge experimental and theoretical gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.